![molecular formula C12H20O6 B6336388 Poly[(R)-3-hydroxybutyric acid] (natural origin) CAS No. 29435-48-1](/img/structure/B6336388.png)

Poly[(R)-3-hydroxybutyric acid] (natural origin)

Vue d'ensemble

Description

Poly[®-3-hydroxybutyric acid] (PHB) is a biodegradable and biocompatible polymer produced by several bacterial species1. It is a natural polymer that is produced under conditions of nitrogen deprivation and physiological stress2. Due to its low resorbability and tunable properties, it may find uses in a variety of applications such as tissue engineering, controlled release systems, etc1.

Synthesis Analysis

PHB was synthesized anaerobically in recombinant Escherichia coli. The host anaerobically accumulated PHB to more than 50% of its cell dry weight during cultivation in either growth or non-growth medium3. A theoretical biochemical network model was used to provide a rational basis to interpret the experimental results like the fermentation product secretion profiles and to study E. coli network capabilities under anaerobic conditions3.

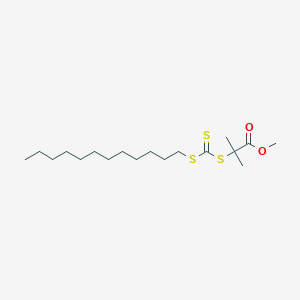

Molecular Structure Analysis

The linear formula of PHB is [COCH2CH(CH3)O]n1. The diameter of the microparticles is tightly controlled, measuring on average between 40 μm to 63 μm4.

Chemical Reactions Analysis

PHB is synthesized anaerobically in recombinant Escherichia coli. The host anaerobically accumulated PHB to more than 50% of its cell dry weight during cultivation in either growth or non-growth medium3. The by-product secretion profiles differed significantly between the PHB-synthesizing strain and the control strain3.

Physical And Chemical Properties Analysis

PHB is a biodegradable and bioresorbable polyester derived from naturally occurring 3-hydroxybutyric acid (3HB)5. It has a transition temperature ™ of 172 °C (DSC)1.

Applications De Recherche Scientifique

Poly[®-3-hydroxybutyric acid] , also known as PHB , is a biodegradable and biocompatible polymer produced by several bacterial species . Due to its low resorbability and tunable properties, it may find uses in a variety of applications . Here are some of the applications:

-

Biocomposites

- Field : Material Science .

- Application : PHB has been used to form composites with various materials like nanofillers, natural fibers, agricultural waste, clay, silicate, wood, and cellulose-derived natural materials .

- Method : These composites are typically formed by incorporating the additional materials into the PHB matrix .

- Results : The resultant biocomposites have been found promising for a wide spectrum of applications, including packaging, tissue engineering, and drug delivery systems .

-

Antioxidant Behavior

- Field : Bioengineering .

- Application : PHB has been used in the presence of ferulic acid-based additives to improve its mechanical properties .

- Method : Three novel additives based on ferulic acid esterified with butanediol, pentanediol, and glycerol were used as plasticizers and antioxidative additives .

- Results : Elongation at break up to 270% was obtained in the presence of BDF and the processing window was improved nearly 10-fold .

-

Biodegradable Packaging

- Field : Packaging Industry .

- Application : PHB has been used to create biodegradable packaging materials .

- Method : The polymer is processed into thin films or other packaging forms .

- Results : These packaging materials have shown great antimicrobial activity, suggesting them as replacements for traditional petrochemical-based polymers currently in use for food packaging .

-

Tissue Engineering

- Field : Biomedical Engineering .

- Application : PHB has been used in tissue engineering due to its biocompatibility and biodegradability .

- Method : The polymer can be processed into scaffolds or other structures suitable for cell growth .

- Results : The use of PHB in tissue engineering has shown promising results, with the potential for the development of new therapies .

-

Controlled Release Systems

- Field : Pharmaceutical Industry .

- Application : PHB has been used to create controlled release systems for drugs .

- Method : The drug is incorporated into the PHB matrix, which then degrades at a controlled rate to release the drug .

- Results : This application has the potential to improve drug delivery and patient compliance .

-

Micro-Structures Fabrication

- Field : Material Science .

- Application : PHB has been used in the fabrication of micro-structures .

- Method : Electro-spraying/-spinning is a facile technique for the generation of nanometer to micrometer scale structures .

- Results : The resultant structures can find a wide spectrum of applications .

-

Biocompatible Polymer

- Field : Biomedical Polymers .

- Application : PHB is a biodegradable and biocompatible polymer produced by several bacterial species . It has low resorbability and tunable properties .

- Method : It is biosynthesized from renewable resources .

- Results : It has potential uses in a variety of applications such as tissue engineering, controlled release systems, etc .

-

Micro-Structures Fabrication

- Field : Material Science .

- Application : PHB has been used in the fabrication of micro-structures .

- Method : Electro-spraying/-spinning is a facile technique for the generation of nanometer to micrometer scale structures .

- Results : The resultant structures can find a wide spectrum of applications .

-

Biocomposites

- Field : Material Science .

- Application : PHB has been used to form composites with various materials like nanofillers, natural fibers, agricultural waste, clay, silicate, wood, and cellulose-derived natural materials .

- Method : These composites are typically formed by incorporating the additional materials into the PHB matrix .

- Results : The resultant biocomposites have been found promising for a wide spectrum of applications, including packaging, tissue engineering, and drug delivery systems .

Safety And Hazards

Users are advised to wear personal protective equipment and not to eat, drink, or smoke when using this product. Always wash hands after handling the product6.

Orientations Futures

Biodegradable poly-[®-3-hydroxybutyrate-co-®-3-hydroxyhexanoates] (PHBHx) have been widely studied for their applications in potentially replacing petroleum-based thermoplastics7.

Please note that this information is based on the available resources and might not be fully comprehensive or up-to-date.

Propriétés

IUPAC Name |

[4-oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-8(14)6-11(15)18-10(3)7-12(16)17-9(2)4-5-13/h5,8-10,14H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLACRIKFZRFWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)OC(=O)CC(C)OC(=O)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951955 | |

| Record name | 4-Oxo-4-[(4-oxobutan-2-yl)oxy]butan-2-yl 3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71311208 | |

CAS RN |

29435-48-1 | |

| Record name | 4-Oxo-4-[(4-oxobutan-2-yl)oxy]butan-2-yl 3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)